

MJ-15 molecular structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MJ-15

Cat. No.: B609073

[Get Quote](#)

An In-depth Technical Guide to Interleukin-15 (IL-15)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-15 (IL-15), initially identified as a T-cell growth factor, is a pleiotropic cytokine belonging to the four α -helix bundle family of cytokines. It plays a crucial role in both the innate and adaptive immune systems. Structurally similar to Interleukin-2 (IL-2), IL-15 is integral to the development, proliferation, and activation of various immune cells, including natural killer (NK) cells, T-cells, and B-cells. Its ability to stimulate the immune system has made it a significant target in immunotherapy, particularly in the context of cancer and infectious diseases. This document provides a comprehensive overview of the molecular structure, properties, and key experimental protocols related to IL-15.

Molecular Structure and Properties

Interleukin-15 is a glycoprotein with a molecular weight of approximately 14-15 kDa. The mature human IL-15 protein consists of 114 amino acids. Below is a summary of its key quantitative properties.

Property	Value	Reference
Molecular Weight (Human)	~12.9 kDa (non-glycosylated)	[1]
13.7 kDa (calculated)	[2]	
14-15 kDa (glycosylated)	[1]	
Number of Amino Acids (Human)	114	[1]
Isoelectric Point (pI)	5.1	[3]
Amino Acid Sequence (Human)	NWVNVISDLKKIEDLIQSMHID ATLYTESDVHPSCKVTAMKCF LLELQVISLES GDASIHD TVEN LIILANNSLSSNGNVTESGCK ECEELEEKNIKEFLQSFVHIV QMFINTS	[4]

Experimental Protocols

This section details the methodologies for key experiments related to the production and functional analysis of Interleukin-15.

Recombinant Human IL-15 (rhIL-15) Expression and Purification in *E. coli*

This protocol describes the production of non-glycosylated, biologically active rhIL-15.

a. Gene Synthesis and Cloning:

- The gene encoding the mature human IL-15 protein (114 amino acids) is synthesized with codon optimization for *E. coli* expression.
- The synthesized gene is cloned into a suitable expression vector, such as pET, often with an N-terminal His-tag for purification.

b. Protein Expression:

- The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, grown overnight at 37°C with shaking.
- The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Protein expression is induced by adding isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- The culture is then incubated for an additional 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

c. Cell Lysis and Protein Purification:

- Cells are harvested by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
- The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail.
- Cells are lysed by sonication on ice.
- The lysate is centrifuged (e.g., 12,000 x g for 30 minutes at 4°C) to pellet cell debris.
- The supernatant containing the soluble His-tagged rhIL-15 is collected and applied to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
- The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
- The rhIL-15 is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Eluted fractions are analyzed by SDS-PAGE for purity.

d. Protein Refolding and Dialysis (if expressed as inclusion bodies):

- If rhIL-15 is expressed in inclusion bodies, the cell pellet after lysis is washed and the inclusion bodies are solubilized in a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).
- The solubilized protein is refolded by rapid dilution or dialysis into a refolding buffer.
- The refolded protein is then purified using affinity and/or ion-exchange chromatography.
- Finally, the purified protein is dialyzed against a suitable storage buffer (e.g., PBS) and stored at -80°C.

IL-15 Mediated Cell Proliferation Assay (CTLL-2 Bioassay)

This assay measures the biological activity of IL-15 by its ability to induce the proliferation of the IL-15-dependent murine cytotoxic T-cell line, CTLL-2.

a. Cell Culture:

- CTLL-2 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, and recombinant human IL-2.
- Prior to the assay, cells are washed to remove IL-2 and starved for 4-6 hours in assay medium (RPMI-1640 with 10% FBS and other supplements, but without IL-2).

b. Assay Procedure:

- A serial dilution of the rhIL-15 standard and test samples is prepared in assay medium in a 96-well microplate.
- The starved CTLL-2 cells are resuspended in assay medium and seeded into the 96-well plate at a density of 5×10^3 to 1×10^4 cells/well.
- The plate is incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- Cell proliferation is assessed using a colorimetric or fluorometric method, such as the MTT, XTT, or resazurin assay, or by direct cell counting.

- For an MTT assay, MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are solubilized, and the absorbance is read at 570 nm.

c. Data Analysis:

- A dose-response curve is generated by plotting the absorbance values against the concentration of rhIL-15.
- The specific activity is typically expressed in units/mg, where one unit is defined as the amount of IL-15 that induces 50% of the maximum proliferation (ED50) of the CTLL-2 cells.

Western Blot Analysis of IL-15 Signaling Pathway Activation

This protocol is used to detect the phosphorylation of key signaling proteins downstream of the IL-15 receptor, such as STAT5 and Akt.

a. Cell Stimulation and Lysis:

- A suitable cell line (e.g., NK-92 or primary NK cells) is starved of cytokines for several hours.
- Cells are then stimulated with rhIL-15 at a specific concentration (e.g., 10-100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Following stimulation, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

b. SDS-PAGE and Western Blotting:

- Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

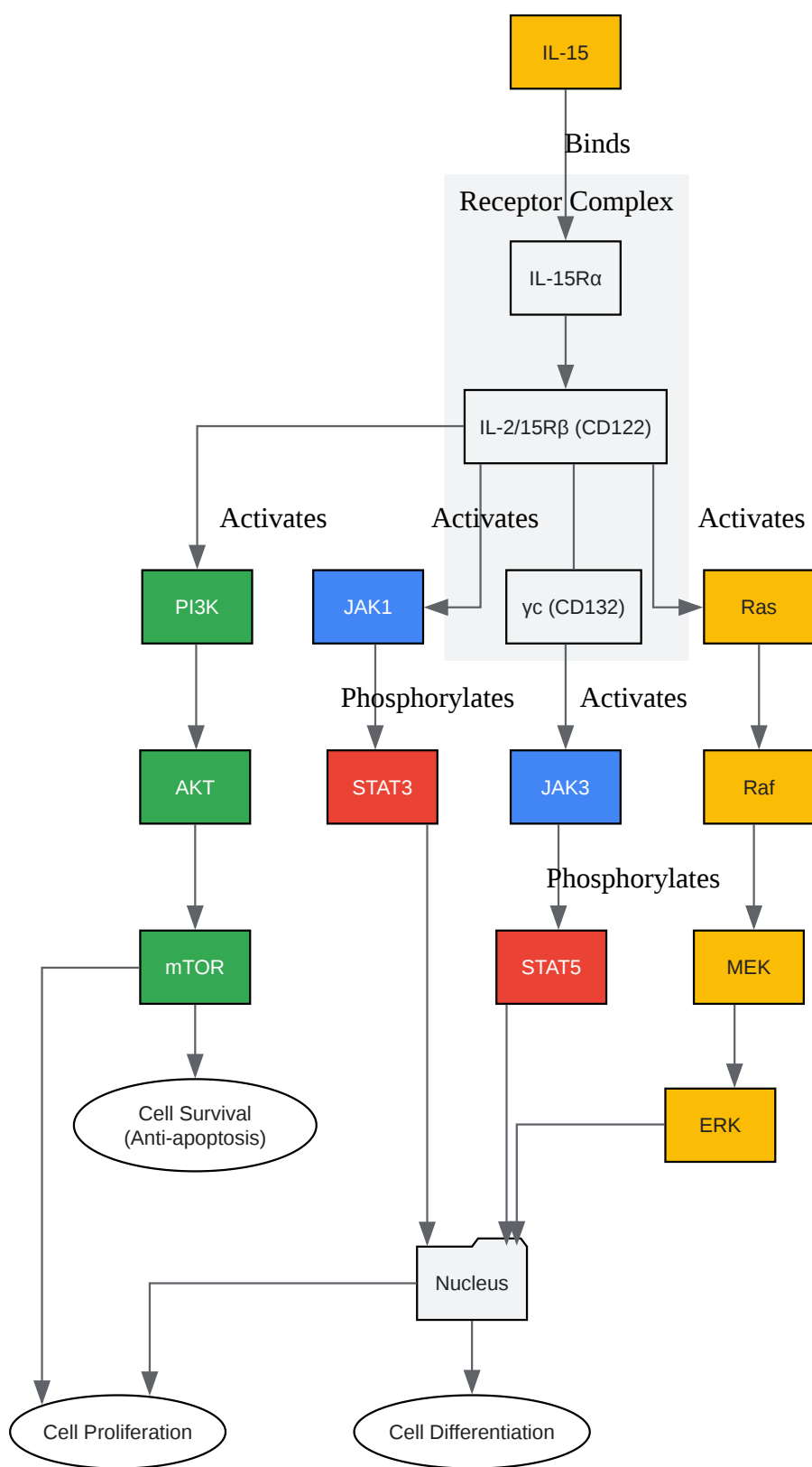
- The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
- The membrane is then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-STAT5 or anti-phospho-Akt) overnight at 4°C.
- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

c. Data Analysis:

- To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β -actin or GAPDH.
- The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein or housekeeping protein levels.

Signaling Pathways

Interleukin-15 signals through a heterotrimeric receptor complex consisting of the IL-15 receptor alpha (IL-15R α) chain, the common beta chain (CD122, shared with IL-2), and the common gamma chain (γ c, CD132, shared with several other cytokines). The primary signaling pathways activated by IL-15 are the JAK/STAT, PI3K/AKT, and MAPK pathways.



[Click to download full resolution via product page](#)

Caption: IL-15 Signaling Pathways.

Conclusion

Interleukin-15 is a cytokine with profound effects on the immune system, making it a molecule of significant interest for therapeutic development. Understanding its molecular characteristics, biological functions, and the signaling pathways it governs is essential for harnessing its potential. The experimental protocols outlined in this guide provide a foundation for the production and functional characterization of IL-15, facilitating further research and development in this promising area of immunology and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Interleukin 15 - Wikipedia [en.wikipedia.org]
- 2. Recombinant Human Interleukin-15/IL-15 Protein - Elabscience® [elabscience.com]
- 3. Human IL-15 protein (ABIN6239761) from Escherichia coli (E. coli) [antibodies-online.com]
- 4. uniprot.org [uniprot.org]
- To cite this document: BenchChem. [MJ-15 molecular structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609073#mj-15-molecular-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com